2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine
Description
Properties
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c1-15(2)6-7-5-8(10(12,13)14)3-4-9(7)11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEUXQGFCPBRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine typically involves the bromination of N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the C2 position undergoes nucleophilic displacement due to its electron-withdrawing environment. Key reactions include:
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Ammonolysis : Reaction with primary/secondary amines yields substituted benzylamine derivatives (e.g., morpholine or piperidine analogs) under mild conditions (60–80°C, polar aprotic solvents).
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Alkoxylation : Substitution with alkoxide nucleophiles (e.g., sodium methoxide) produces ether derivatives, typically requiring elevated temperatures (90–120°C).
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Thiolation : Thiols replace bromine in the presence of catalytic iodide or copper salts, forming aryl thioethers.
Key Mechanistic Insight :
The trifluoromethyl group at C5 enhances the electrophilicity of the adjacent brominated carbon by withdrawing electron density via its -I effect. This accelerates SN2-type displacement, as confirmed by kinetic studies on analogous compounds.
Electrophilic Aromatic Substitution (EAS)
The benzene ring participates in EAS, with regioselectivity influenced by substituents:
| Position | Reactivity | Dominant Substituent Influence |
|---|---|---|
| C2 | Deactivated (Br, -I effect) | Bromine directs meta-substitution |
| C5 | Deactivated (CF₃, -I/-R effects) | Trifluoromethyl group blocks para positions |
| C3/C4 | Activated (N,N-dimethylamine, +R effect) | Amine group directs ortho/para substitution |
Notable EAS reactions:
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Nitration : Occurs at C4 (para to the amine) under mixed acid conditions (HNO₃/H₂SO₄) .
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Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at C3 , favored by the amine’s activating effect.
Dehydrohalogenation and Elimination
Under basic conditions (e.g., KOtBu/DMF), β-hydrogen elimination generates stilbene derivatives via a concerted E2 mechanism. This reaction is facilitated by:
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Steric hindrance from the bulky N,N-dimethylamino group.
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The electron-withdrawing trifluoromethyl group, which stabilizes the transition state .
Cross-Coupling Reactions
The bromine atom enables catalytic coupling processes:
| Reaction Type | Catalyst System | Product Class | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 65–85% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl amines | 70–90% |
| Ullmann | CuI, 1,10-phenanthroline | Diaryl ethers | 50–70% |
Functional Group Transformations
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N-Demethylation : Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) cleave N-methyl groups to form primary amines .
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CF₃ Group Stability : The trifluoromethyl group resists hydrolysis even under harsh acidic/basic conditions (e.g., 6M HCl reflux).
Comparative Reactivity with Analogues
The compound’s reactivity diverges from structurally similar molecules due to its unique substituent combination:
| Compound | Bromine Position | CF₃ Position | Key Reactivity Difference |
|---|---|---|---|
| 2-Bromo-N,N-dimethylbenzylamine | C2 | Absent | Faster SN2 due to reduced steric hindrance |
| 4-Bromo-N,N-dimethylaniline | C4 | Absent | Preferential para-EAS (vs. meta in the target compound) |
| N,N-Dimethyl-4-(trifluoromethyl)aniline | Absent | C4 | No bromine-mediated coupling; limited SN2 utility |
Mechanistic Studies and Computational Insights
Scientific Research Applications
2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Compound A : 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine (CAS: 1414870-66-8)
- Molecular Formula : C₁₂H₁₅BrF₃N
- Molar Mass : 310.15 g/mol
- Key Differences :
- The dimethylamine group in the original compound is replaced with a diethylamine (-N(CH₂CH₃)₂) group.
- Increased steric bulk from ethyl groups reduces basicity compared to the dimethyl variant.
- Physicochemical Properties :
Substituent Variations on the Benzene Ring
Compound B : [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine (CAS: 1934517-99-3)
Compound C : (5-Bromo-2-nitrophenyl)methanamine Hydrochloride (CAS: 2703756-67-4)
- Molecular Formula : C₇H₈BrClN₂O₂
- Key Differences: Contains a nitro (-NO₂) group at position 2 and lacks the trifluoromethyl group. The hydrochloride salt increases aqueous solubility but reduces volatility.
Halogen and Functional Group Modifications
Compound D : 1-(3-Bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine (CAS: 1082945-36-5)
- Molecular Formula: C₉H₁₁BrClNO
- Key Differences :
- Additional chloro (-Cl) and methoxy (-OCH₃) substituents at positions 5 and 2, respectively.
- Methoxy groups are electron-donating, countering the electron-withdrawing effects of halogens.
- Applications :
- Suitable for targeting electron-rich biological receptors due to mixed electronic effects .
Biological Activity
2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom, two methyl groups, and a trifluoromethyl group attached to a benzene ring. Its chemical formula is , and it belongs to the class of aromatic amines.
| Property | Value |
|---|---|
| Molecular Weight | 300.12 g/mol |
| Boiling Point | 210 °C |
| Solubility | Soluble in organic solvents |
| Toxicity | Toxic if ingested or inhaled |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It can interact with various cellular receptors, potentially affecting signal transduction pathways.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in certain cancer cells, indicating potential anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through caspase activation.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10.0 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 12.5 | Caspase activation |
Case Studies
- Study on Apoptosis Induction : A recent study investigated the effects of this compound on MDA-MB-231 cells. The results showed morphological changes consistent with apoptosis at concentrations as low as 1 µM, alongside increased caspase-3 activity.
- Microtubule Destabilization : Another study found that compounds similar to this one could destabilize microtubules at concentrations around 20 µM, suggesting a potential mechanism for inhibiting cancer cell proliferation.
Toxicological Profile
Despite its promising biological activities, the compound's toxicity profile must be considered. It is classified as toxic upon ingestion or inhalation, necessitating careful handling in laboratory settings.
Table 3: Toxicological Data
| Endpoint | Value |
|---|---|
| Acute Oral Toxicity | LD50 < 300 mg/kg |
| Dermal Toxicity | Toxic upon contact |
| Inhalation Toxicity | Toxic if inhaled |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine?
- Methodological Answer : A typical synthesis involves bromination and trifluoromethylation of a benzylamine precursor. For example, intermediates like (2-bromo-5-(trifluoromethyl)phenyl)methanamine are synthesized via nucleophilic substitution reactions using methyl tert-butyl ether (MTBE) and sodium hydroxide to isolate layers, followed by dimethylation of the amine group . Alternative routes may leverage cross-coupling reactions (e.g., Suzuki-Miyaura) given the bromine substituent’s reactivity with boronic acids .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ 120–125 ppm in ¹⁹F NMR, while the dimethylamino (-N(CH₃)₂) group shows a singlet at δ 2.2–2.5 ppm in ¹H NMR. The aromatic protons split into distinct patterns due to bromine’s deshielding effects .
- Mass Spectrometry (MS) : A molecular ion peak at m/z 270–272 (accounting for Br isotopes) confirms the molecular formula (C₁₀H₁₀BrF₃N). Fragmentation patterns should reflect loss of Br (∼80 Da) or CF₃ (69 Da) .
Advanced Research Questions
Q. What role does the trifluoromethyl group play in modulating electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, polarizing the aromatic ring and activating bromine for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings. Computational studies (e.g., density functional theory, DFT) can quantify electron density distribution, while Hammett constants (σₘ) predict substituent effects on reaction rates . Experimental validation involves comparing reactivity with non-fluorinated analogs in Suzuki or Ullmann reactions.
Q. How can crystallographic data resolve discrepancies in structural assignments derived from spectroscopic analysis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides unambiguous bond-length and angle data. For instance, conflicting NMR signals (e.g., rotational isomers of -N(CH₃)₂) can be resolved by comparing experimental unit-cell parameters with DFT-optimized geometries .
Q. What computational strategies are effective for predicting the compound’s binding affinity in enzyme inhibition studies?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with target proteins. The trifluoromethyl group’s hydrophobicity and electronegativity enhance binding to hydrophobic pockets, as shown in studies of similar compounds targeting microbial leucyl-tRNA synthetase . Free-energy perturbation (FEP) calculations refine binding energy predictions .
Data Contradiction & Optimization
Q. How should researchers address conflicting spectroscopic data during purity assessment?
- Methodological Answer : Combine orthogonal techniques:
- HPLC-MS : Detect impurities co-eluting with the target compound.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational flexibility or impurities.
- Elemental Analysis : Validate stoichiometry discrepancies arising from incomplete dimethylation or residual solvents .
Q. What experimental variables critically influence yield in large-scale synthesis?
- Methodological Answer :
- Temperature : Exothermic reactions (e.g., bromination) require controlled cooling to avoid byproducts.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity but may complicate purification. MTBE improves layer separation in workup steps .
- Catalyst Loading : Pd-based catalysts (0.5–2 mol%) optimize cross-coupling efficiency while minimizing costs .
Application-Oriented Research
Q. Can this compound serve as a precursor for boronic acid derivatives in medicinal chemistry?
- Methodological Answer : The bromine substituent enables Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd catalysts. Resulting boronic acids are valuable in synthesizing biaryl motifs for kinase inhibitors or PROTACs. Acidity (pKa) of the boronic acid can be tuned via the electron-withdrawing -CF₃ group .
Q. What safety protocols are essential for handling this compound’s hazardous intermediates?
- Methodological Answer :
- Bromine Handling : Use fume hoods and PPE to mitigate toxicity.
- Amine Stability : Store under nitrogen to prevent oxidation of the dimethylamino group .
- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal per EPA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
